molecular formula C12H10Co2O6 B6357000 (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl CAS No. 56792-69-9

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl

Cat. No.: B6357000
CAS No.: 56792-69-9
M. Wt: 368.07 g/mol
InChI Key: ZJCVAZZKJPVOPY-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is an organometallic compound with the molecular formula

C12H10Co2O6C_{12}H_{10}Co_{2}O_{6}C12​H10​Co2​O6​

. It is a dark red liquid that is sensitive to air and light. This compound is used as a precursor in various chemical reactions and has applications in thin film deposition, industrial chemistry, and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is the formation of cobalt-containing thin films . These films are crucial in various applications, including microelectronics and lithium battery technologies .

Mode of Action

This compound acts as a substrate or catalyst for numerous organometallic transformations . These transformations include the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .

Biochemical Pathways

The compound plays a significant role in the atomic layer deposition (ALD) of cobalt-containing thin films . This process involves the sequential use of self-limiting surface reactions to achieve precise control over film thickness, making it an essential technique in nanofabrication .

Pharmacokinetics

and has a boiling point of 52 °C at 0.83 mm Hg. These properties may influence its stability and handling.

Result of Action

The result of the compound’s action is the successful deposition of cobalt films, which have been used for Cu direct plating . The electrical properties of these films, especially those with sub-20 nm thickness, were determined by assessing continuities, morphologies, and impurities .

Action Environment

Environmental factors significantly influence the action of this compound. For instance, to decrease the resistivity of Co films, a TaNx substrate was pre-treated with H2 plasma, and the flow rate of H2 gas during CCTBA feeding and reactant feeding pulses was increased . Furthermore, the compound is air-sensitive , indicating that it should be handled and stored in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl can be synthesized by reacting 3,3-dimethyl-1-butyne with dicobalt octacarbonyl under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the compound is produced in bulk quantities using similar synthetic routes. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include cobalt metal, cobalt oxides, and substituted cobalt complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is unique due to its specific structure, which allows for selective activation of substrates and efficient catalytic transformations. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

carbon monoxide;cobalt;3,3-dimethylbut-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCVAZZKJPVOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Co2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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